1-(3-Iodophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(3-Iodophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2-methylpropan-2-amine can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 1-(3-bromophenyl)-2-methylpropan-2-amine, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the substitution of the bromine atom with an iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or amino-substituted phenylalkylamines.
Scientific Research Applications
1-(3-Iodophenyl)-2-methylpropan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-2-methylpropan-2-amine: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-methylpropan-2-amine: Contains a chlorine atom instead of iodine.
1-(3-Fluorophenyl)-2-methylpropan-2-amine: Features a fluorine atom in place of iodine.
Uniqueness
1-(3-Iodophenyl)-2-methylpropan-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct properties and applications.
Properties
Molecular Formula |
C10H14IN |
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Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(3-iodophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 |
InChI Key |
HZRZTXQWFRZYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)I)N |
Origin of Product |
United States |
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